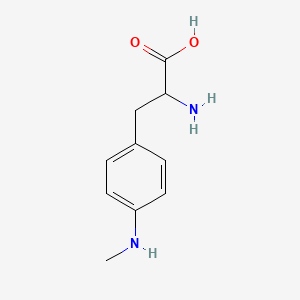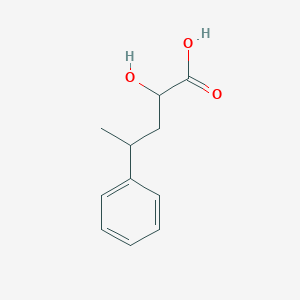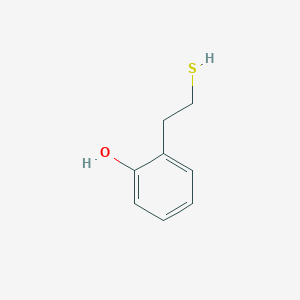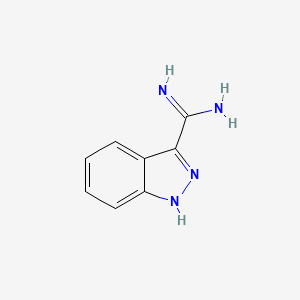
1H-indazole-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-3-carboximidamide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of an indazole ring with a carboximidamide group attached at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of indazole with cyanamide under acidic conditions. The reaction typically proceeds as follows:
- Indazole is treated with cyanamide in the presence of a strong acid, such as hydrochloric acid.
- The reaction mixture is heated to facilitate the formation of the carboximidamide group at the third position of the indazole ring.
- The product is then purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of catalysts to enhance reaction rates and selectivity.
- Implementation of purification techniques such as distillation, crystallization, and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Substitution: The compound can undergo substitution reactions where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Applications De Recherche Scientifique
1H-Indazole-3-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-indazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit the activity of enzymes involved in various biological processes, such as kinases and proteases.
Modulate Receptors: Interact with cellular receptors to influence signal transduction pathways.
Affect Gene Expression: Alter the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
1H-Indazole-3-carboximidamide can be compared with other similar compounds, such as:
1H-Indazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
1H-Indazole-3-carboxaldehyde: Contains a carboxaldehyde group at the third position.
1H-Indazole-3-carboxylic acid: Features a carboxylic acid group at the third position.
Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H8N4 |
|---|---|
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
1H-indazole-3-carboximidamide |
InChI |
InChI=1S/C8H8N4/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H3,9,10)(H,11,12) |
Clé InChI |
KWCAIIBGYCUAHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis](/img/structure/B13616051.png)
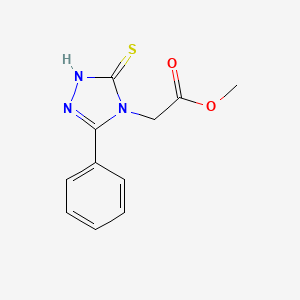




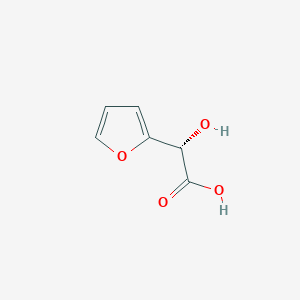



![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13616101.png)
